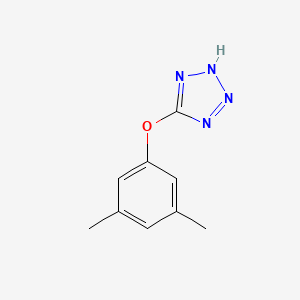

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

Description

5-(3,5-Dimethylphenoxy)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 3,5-dimethylphenoxy group. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and bioisosteric replacement of carboxylic acids in pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-dimethylphenoxy)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-6-3-7(2)5-8(4-6)14-9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVKYNOWXCOUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=NNN=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole typically involves the reaction of 3,5-dimethylphenol with appropriate azide sources under controlled conditions. One common method includes the use of sodium azide and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the tetraazole ring . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and halides. The reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetraazoles and phenoxy derivatives .

Scientific Research Applications

Medicinal Applications

Antiviral Activity

Research has indicated that tetrazole derivatives exhibit promising antiviral properties. Specifically, compounds similar to 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole have been investigated for their ability to inhibit HIV-1 replication. In particular, derivatives designed based on tetrazole structures have shown significant potency against HIV-1 gp41 with IC(50) values in the low micromolar range . These findings suggest that the compound could serve as a lead structure for developing new antiviral agents.

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of tetrazole derivatives have been documented extensively. For instance, compounds derived from 1H-tetrazoles have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the tetrazole moiety has been linked to enhanced antimicrobial activity . Additionally, studies have shown that certain tetrazoles possess antifungal properties against pathogens like Aspergillus flavus .

Anticancer Potential

Tetrazole derivatives are also being explored for their anticancer properties. Compounds containing the tetrazole ring have been reported to exhibit significant activity against various cancer cell lines. For example, some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth . The structural features of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole may enhance its interaction with biological targets involved in cancer progression.

Synthesis Methodologies

The synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole can be achieved through various methods. Recent advancements include:

One-Pot Multi-Component Reactions

Recent studies have highlighted efficient one-pot multi-component reactions for synthesizing tetrazole derivatives. These methods often involve the use of catalysts and microwave irradiation to enhance yields and reduce reaction times . Such techniques not only streamline the synthesis process but also contribute to greener chemistry practices by minimizing solvent use.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for the rapid formation of tetrazoles. This method allows for improved reaction conditions and higher yields compared to traditional heating methods . The application of microwave technology in synthesizing 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole could facilitate its production in both academic and industrial settings.

Computational Studies

Computational chemistry plays a crucial role in understanding the interactions and properties of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole. Molecular docking studies have been utilized to predict how this compound interacts with various biological targets. These studies help identify potential binding sites and optimize the compound's structure for enhanced biological activity .

Mechanism of Action

The mechanism of action of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of porphyrins, thereby affecting cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Tetrazole Derivatives

(a) 5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole

- Structure : Replaces methyl groups with trifluoromethyl (CF₃) substituents at the 3,5-positions of the phenyl ring.

- Impact : CF₃ groups increase electronegativity and lipophilicity, enhancing metabolic stability and resistance to oxidative degradation compared to methyl groups .

- Applications : Such derivatives are valuable in agrochemicals and pharmaceuticals due to their enhanced stability.

(b) 5-[2-(Trifluoromethyl)phenyl]-2H-tetrazole

- Structure : Trifluoromethyl group at the 2-position of the phenyl ring (positional isomer of the above).

Heterocyclic Core Modifications

(a) Oxadiazole Derivatives (e.g., N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide)

- Structure: Replaces tetrazole with a 1,3,4-oxadiazole ring linked to a 2,4-dimethylphenoxy group.

- Impact : Oxadiazoles exhibit weaker hydrogen-bonding capacity but higher electron-withdrawing effects, influencing reactivity and solubility .

- Synthetic Challenges : Requires pH-controlled filtration (pH 5–6) for optimal yield due to thiol group sensitivity .

(b) Thiadiazole Derivatives (e.g., 3,5-Dimethyl-4-phenyl-3,4-dihydro-1,2,3-oxathiazine 2,2-dioxide)

- Structure : Incorporates sulfur in the heterocyclic core.

Comparative Data Table

Biological Activity

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on antibacterial and anticancer activities, supported by data from various studies.

- Molecular Formula : C₉H₁₀N₄O

- Molecular Weight : 190.2019 g/mol

- CAS Number : 73963-34-5

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrazoled compounds exhibit significant antibacterial properties. For instance, in a comparative study, 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole was found to be effective against various bacterial strains.

Table 1: Antibacterial Activity of Tetrazoled Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole | Enterococcus faecalis | 12 µg/mL |

| 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole | Staphylococcus aureus | 16 µg/mL |

| Control (Cefazolin) | Enterococcus faecalis | 20 µg/mL |

This compound showed a lower MIC than the control cefazolin against Enterococcus faecalis, indicating its potential as an effective antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has also exhibited antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Microsporum audouinii.

Table 2: Antifungal Activity of Tetrazoled Compounds

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole | Candida albicans | 8 µg/mL |

| Control (Clotrimazole) | Candida albicans | 10 µg/mL |

The results indicate that the compound has comparable activity to established antifungal agents .

Anticancer Activity

The anticancer potential of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole has been evaluated in vitro using various cancer cell lines. Notably, it demonstrated significant cytotoxic effects on HepG2 (liver) and MCF-7 (breast) cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole | HepG2 | 15.6 |

| 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole | MCF-7 | 18.4 |

| Control (Fluorouracil) | HepG2 | 10.0 |

The IC50 values indicate that the compound is more potent than fluorouracil against these cancer cell lines .

Molecular docking studies have suggested that the compound interacts with specific protein targets involved in cancer progression and bacterial resistance mechanisms. For instance:

- Binding Affinity : The compound exhibited a binding affinity of -7.8 kcal/mol to the target protein associated with cancer cell proliferation.

This suggests a strong interaction that could inhibit target functions effectively .

Case Studies and Research Findings

A comprehensive study analyzed several derivatives of tetrazoled compounds and their biological activities. The findings highlighted that modifications at specific positions on the tetrazole ring significantly influenced both the potency and selectivity of these compounds against various pathogens and cancer cells.

Key Findings:

- Structural Modifications : Electron-withdrawing groups at specific positions enhanced antibacterial activity.

- Selectivity Index : Compounds with higher selectivity indices were less toxic to normal cells while maintaining efficacy against cancer cells.

These insights underscore the importance of structure-activity relationships in developing new therapeutic agents based on tetrazole derivatives .

Q & A

Basic Research: Optimal Synthesis Conditions

Q: What are the critical parameters for maximizing the yield of 5-(3,5-dimethylphenoxy)-1H-tetrazole during synthesis? A: Key factors include:

- Reaction Time and Temperature : Prolonged reflux (e.g., 18 hours) ensures complete cyclization, as seen in analogous tetrazole syntheses .

- pH Control : Acidic filtration (pH 5–6) minimizes salt formation, improving yields. Basic or strongly acidic conditions reduce yields due to side reactions .

- Solvent Selection : Polar aprotic solvents like DMSO enhance reaction efficiency for intermediates .

Table 1: Synthesis Optimization Parameters from Analogous Compounds

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Reflux in DMSO, 18 hours | 65% | |

| Filtration | pH 5–6, ice-water quenching | 79–81% | |

| Intermediate Purification | Recrystallization (water-ethanol) | 77–81% |

Basic Research: Structural Characterization

Q: Which spectroscopic techniques are most reliable for confirming the structure of 5-(3,5-dimethylphenoxy)-1H-tetrazole? A: A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR identify chemical environments of the phenoxy and tetrazole moieties. For example, aromatic protons in 3,5-dimethylphenoxy derivatives appear as doublets (δ 6.7–7.2 ppm) .

- IR Spectroscopy : Stretching vibrations for C-O (1250–1150 cm⁻¹) and N=N (1600–1500 cm⁻¹) confirm functional groups .

- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 412 for C₂₀H₂₀N₄O₄S analogs) validate molecular weight .

Table 2: Representative Spectral Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | EIMS (m/z) |

|---|---|---|---|

| N’-(4-Nitrobenzylidene) derivative | 7.8 (d, 2H), 2.4 (s, 6H) | 1250 (C-O), 1520 (N=N) | 439 |

Advanced Research: Structure-Activity Relationship (SAR)

Q: How do substituents on the phenoxy group influence the biological activity of tetrazole derivatives? A:

- Electron-Donating Groups (e.g., Methyl) : Enhance stability and lipophilicity, improving membrane permeability. For example, 3,5-dimethyl substitution increases thermal stability (m.p. 166–180°C) and bioactivity .

- Electron-Withdrawing Groups (e.g., NO₂) : May reduce activity due to decreased electron density on the tetrazole ring .

- Spatial Effects : Dihedral angles between the tetrazole and aromatic rings (e.g., 10–15°) modulate binding to biological targets .

Advanced Research: Mechanistic Studies

Q: What experimental strategies can elucidate the mechanism of action of 5-(3,5-dimethylphenoxy)-1H-tetrazole in biological systems? A:

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 or hydrolases using UV-Vis spectroscopy .

- Cellular Assays : MTT and LDH assays quantify cytotoxicity and oxidative stress in vitro .

- Computational Modeling : Molecular docking predicts binding affinities to target proteins (e.g., HIF-1α) .

Table 3: Biological Assay Design for Tetrazole Derivatives

| Assay | Protocol | Key Metrics |

|---|---|---|

| MTT Viability | 24-hour incubation, 570 nm absorbance | IC₅₀ values |

| LDH Release | Colorimetric detection at 490 nm | Membrane integrity |

| Total Oxidative Stress | Spectrophotometric quantification | ROS levels (nmol/mL) |

Advanced Research: Resolving Data Contradictions

Q: How can conflicting reports about the biological activity of tetrazole derivatives be reconciled? A:

- Control Experiments : Verify purity via HPLC and exclude solvent interference .

- Dose-Response Studies : Ensure activity is concentration-dependent and not an artifact .

- Comparative SAR : Evaluate substituent effects across structurally similar analogs (e.g., trifluoromethyl vs. methoxy groups) .

Basic Research: Stability Under Extreme Conditions

Q: What conditions destabilize 5-(3,5-dimethylphenoxy)-1H-tetrazole, and how can degradation be monitored? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.